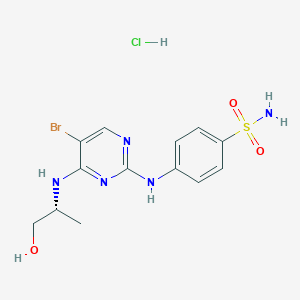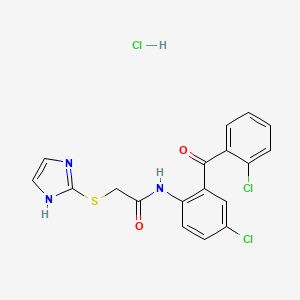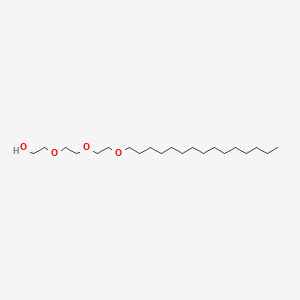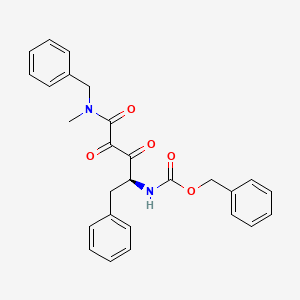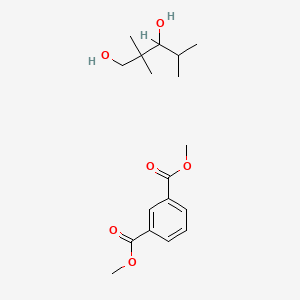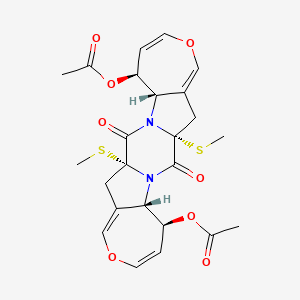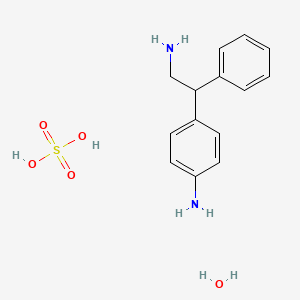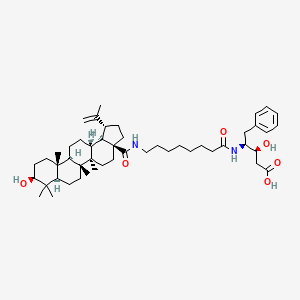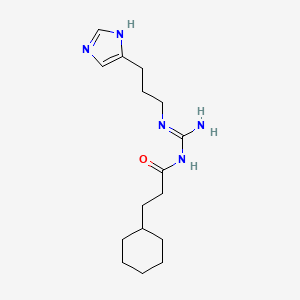
5Hml8P3qat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as a potent antagonist for the Neuropeptide Y / Pancreatic polypeptide receptor Y4 and as a partial agonist at the histamine receptors H1 and H2 . This compound is significant in the study of these receptors and their roles in the body.
Preparation Methods
The synthesis of UR-AK49 involves several steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3-(1H-imidazol-5-yl)propylamine.
Reaction Conditions: The reaction involves the formation of a carbamimidoyl intermediate, which is then coupled with 3-cyclohexylpropanoyl chloride under controlled conditions to form the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
UR-AK49 undergoes various chemical reactions:
Reduction: Reduction reactions can modify the imidazole ring or the carbamimidoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used, but modifications to the imidazole ring and the carbamimidoyl group are common.
Scientific Research Applications
UR-AK49 has several scientific research applications:
Chemistry: It is used to study the binding and activity of Neuropeptide Y / Pancreatic polypeptide receptor Y4 and histamine receptors H1 and H2.
Biology: The compound helps in understanding the physiological roles of these receptors in various biological processes.
Medicine: Research involving UR-AK49 can lead to the development of new therapeutic agents targeting these receptors.
Mechanism of Action
UR-AK49 exerts its effects by binding to and antagonizing the Neuropeptide Y / Pancreatic polypeptide receptor Y4. It also acts as a partial agonist at the histamine receptors H1 and H2. This dual activity allows it to modulate various physiological processes, including appetite regulation, stress response, and immune function. The molecular targets include the Y4 receptor and histamine receptors, and the pathways involved are related to these receptors’ signaling mechanisms .
Comparison with Similar Compounds
UR-AK49 is unique due to its dual activity as a Y4 receptor antagonist and a partial agonist at histamine receptors. Similar compounds include:
UR-AK57: Another compound with similar activity but different potency and selectivity.
Neuropeptide Y antagonists: Compounds that specifically target Neuropeptide Y receptors but may not have activity at histamine receptors.
Histamine receptor agonists: Compounds that primarily target histamine receptors without affecting Neuropeptide Y receptors.
UR-AK49 stands out due to its balanced activity at multiple receptor sites, making it a versatile tool in receptor studies.
Properties
CAS No. |
902154-32-9 |
|---|---|
Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |
InChI Key |
QBGKYFYOFBXHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


